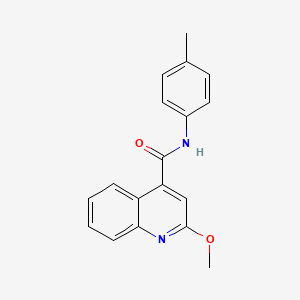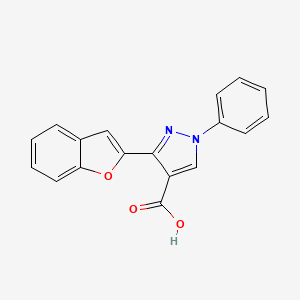
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic drug that has been extensively studied for its potential therapeutic effects. It is a selective agonist of liver X receptors (LXRs), a class of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and immune response.
Mecanismo De Acción
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide acts as a selective agonist of liver X receptors (LXRs), which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and immune response. Upon binding to LXRs, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide induces conformational changes that allow the receptors to dimerize and bind to specific DNA sequences, leading to the upregulation of target genes. The main target genes of LXRs include ABCA1 and ABCG1, which are involved in the efflux of cholesterol from macrophages, and SREBP-1c, which is involved in the regulation of lipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide are mainly related to its ability to activate LXRs. In animal models, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to increase the expression of ABCA1 and ABCG1, leading to the efflux of cholesterol from macrophages and the reduction of atherosclerotic plaques. 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high selectivity for LXRs, which allows for the specific activation of these receptors without affecting other nuclear receptors. This selectivity also reduces the risk of off-target effects and toxicity. Another advantage is its stability and solubility in various solvents, which makes it easy to handle and administer. However, one of the limitations of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide is its relatively low potency, which requires high doses to achieve significant effects. This can lead to non-specific effects and toxicity at higher doses.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective agonists of LXRs that can achieve therapeutic effects at lower doses. Another direction is the investigation of the effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in combination with other drugs or therapies, such as statins or immunotherapy, for the treatment of various diseases. Additionally, the role of LXRs in other physiological processes, such as neurodegeneration and aging, can be explored using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide as a tool. Finally, the development of new methods for the synthesis and modification of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide can lead to the discovery of novel compounds with improved properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step is the condensation of 4-methylphenylacetic acid with 2-methoxyaniline to form the corresponding amide. This amide is then subjected to a Friedel-Crafts acylation reaction with 2-chloroquinoline to obtain the final product, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases, including atherosclerosis, diabetes, and cancer. In atherosclerosis, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to reduce the formation of plaques in animal models by promoting reverse cholesterol transport and inhibiting inflammation. In diabetes, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-18(21)15-11-17(22-2)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGJEAQJNMKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
![3-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5818535.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)

![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)
